molecular formula C9H4F4N2O2 B2915719 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid CAS No. 1482175-00-7

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B2915719
CAS No.: 1482175-00-7
M. Wt: 248.137
InChI Key: MFEPRFIPBFWZKA-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid is a fluorinated heterocyclic compound that contains an imidazo[1,2-A]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-A]pyridine core. One common approach is the cyclization of a suitable precursor containing the fluorine and trifluoromethyl groups. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: In medicine, this compound can be explored for its potential use in treating various diseases. Its pharmacokinetic properties and bioavailability are important factors in its development as a therapeutic agent.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)aniline

  • 2-Fluoro-6-(trifluoromethyl)benzaldehyde

  • α,α,α,6-Tetrafluoro-o-tolualdehyde

Uniqueness: 6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid stands out due to its unique imidazo[1,2-A]pyridine core and the presence of both fluorine and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

6-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4N2O2/c10-4-1-2-5-14-7(9(11,12)13)6(8(16)17)15(5)3-4/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEPRFIPBFWZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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